2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[b][1,4]oxazepin core substituted with isobutyl, dimethyl, and ethoxy groups.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-21-19(13-17)26(14-16(2)3)23(28)24(4,5)15-30-21/h7-13,16H,6,14-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTLIYAAGPVAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with significant potential in various biological applications. This compound features an oxazepine ring fused to a benzamide moiety, which contributes to its diverse biological activities.
- Molecular Formula : C24H30N2O3
- Molecular Weight : 410.514 g/mol
The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Biological Activity
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that oxazepine derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains.
Anticancer Properties
Studies on related compounds within the oxazepine class have shown promising anticancer activity. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further research is needed to establish the specific pathways affected by this compound.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Ongoing research aims to elucidate these interactions and their implications for therapeutic applications.
Research Findings
A summary of notable findings related to the biological activity of this compound includes:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Indicated potential anticancer effects in vitro on breast cancer cell lines. |
| Study 3 | Suggested modulation of specific signaling pathways related to apoptosis. |
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anticancer Activity : A study examining its effects on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours.
Comparison with Similar Compounds
Comparison with Structural Analogs
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
- Structural Differences :
- The target compound has a benzo-oxazepin ring, while PBX2 contains a benzo-pyrrolo-oxazin system.
- Substituents: PBX2 has electron-rich trimethoxy groups on the benzamide, whereas the target compound has hydrophobic isobutyl and dimethyl groups.
GSK2982772 ((S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide)
- Structural Differences :
- GSK2982772 replaces the benzamide with a triazole-carboxamide and introduces a benzyl group.
- The target compound’s ethoxy group contrasts with GSK2982772’s methyl substituent on the oxazepin ring.
- Functional Implications :
Comparison with Functional Analogs
MIBE (Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate)
- Functional Profile :
- MIBE acts as a dual antagonist of GPER and ERα/β, with full antagonism (IC₅₀ ~50–100 nM).
- Structural Contrasts :
- MIBE’s indole and ester groups enable dual receptor engagement, unlike the target compound’s oxazepin-benzamide scaffold.
- Implications :
Comparison with Application-Specific Analogs
Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
Data Table: Key Comparative Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
